ML-290

Description

Propriétés

IUPAC Name |

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYHJSDOGMSLDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-290: A Selective Small-Molecule Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relaxin family peptide receptor 1 (RXFP1) has emerged as a significant therapeutic target for a range of conditions, most notably cardiovascular diseases such as acute heart failure, as well as fibrotic disorders.[1][2][3][4] The native ligand for RXFP1, the peptide hormone relaxin, has demonstrated beneficial effects in clinical trials, including reducing systemic vascular resistance and improving renal function.[5] However, the therapeutic utility of relaxin is limited by its short plasma half-life and the high cost of production, necessitating intravenous administration. This has driven the search for potent and selective small-molecule agonists of RXFP1 that offer improved pharmacokinetic properties. ML-290 is the first such small-molecule agonist to be identified, offering a valuable tool for preclinical research and a potential lead for novel therapeutics.

Mechanism of Action: A Biased Allosteric Agonist

ML-290 acts as a biased allosteric agonist at the human RXFP1 receptor. This mode of action has several key implications:

-

Allosteric Modulation : ML-290 does not compete directly with the native ligand, relaxin, for the primary binding site (orthosteric site). Instead, it binds to a distinct, allosteric site on the receptor. This results in a conformational change that activates the receptor. Evidence suggests that ML-290's actions are species-specific, with potent agonism at human, macaque, and pig RXFP1, but not at the rodent or rabbit receptors.

-

Biased Agonism : ML-290 exhibits signaling bias, meaning it preferentially activates certain downstream signaling pathways over others, a characteristic distinct from the signaling profile of relaxin. In HEK-293T cells overexpressing RXFP1, ML-290 stimulates cyclic adenosine (B11128) monophosphate (cAMP) accumulation and p38 MAP kinase (p38MAPK) phosphorylation but does not activate extracellular signal-regulated kinase (ERK1/2) phosphorylation. This biased signaling profile, which favors anti-fibrotic and vasodilatory pathways, makes ML-290 a particularly interesting candidate for cardiovascular and anti-fibrotic therapies.

Quantitative Data Summary

The following tables summarize the reported potency and pharmacokinetic properties of ML-290.

Table 1: In Vitro Potency of ML-290 in Various Cell Types

| Cell Line | Assay | Parameter | Value | Reference |

| HEK293-RXFP1 | cAMP Accumulation | EC50 | 134 nM | |

| Human Cardiac Fibroblasts (HCFs) | cGMP Accumulation | - | Increased | |

| Human Primary Vascular Cells | cGMP Accumulation & p-p38MAPK | - | 10x more potent than for cAMP | |

| Human Primary Vascular Cells | cAMP Accumulation | - | Increased |

Table 2: Pharmacokinetic and ADME Profile of ML-290

| Parameter | Value | Species | Reference |

| Aqueous Kinetic Solubility | 3.5 µg/mL (7.0 µM) | - | |

| Liver Microsomal Stability (T1/2) | 122 min | Mouse | |

| Liver Microsomal Stability (T1/2) | 161 min | Human | |

| Plasma Stability (% remaining after 2h) | 99% | Mouse | |

| Plasma Stability (% remaining after 2h) | 105% | Human |

RXFP1 Signaling Pathways

Activation of RXFP1 by its native ligand, relaxin, initiates a complex cascade of intracellular events. ML-290, as a biased agonist, selectively engages a subset of these pathways.

General RXFP1 Signaling Pathway

The binding of relaxin to RXFP1 can activate multiple G proteins, including Gs, Gi, and GoB, leading to the modulation of adenylyl cyclase and subsequent changes in cAMP levels. The receptor can also signal through pathways involving phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and nitric oxide synthase (NOS), ultimately influencing processes like vasodilation and the inhibition of fibrosis.

Caption: General RXFP1 signaling pathways activated by relaxin.

ML-290 Biased Signaling at RXFP1

ML-290 selectively activates a subset of the pathways engaged by relaxin. It strongly couples RXFP1 to Gαs and GαoB, leading to cAMP and cGMP accumulation, respectively, while only weakly coupling to Gαi3. Notably, in certain cell types, it does not induce ERK1/2 phosphorylation, a pathway associated with cell growth and proliferation. This biased signaling profile is thought to contribute to its potent anti-fibrotic and vasodilatory effects while potentially avoiding off-target effects.

Caption: Biased signaling of ML-290 at the RXFP1 receptor.

Experimental Protocols

The characterization of ML-290 has relied on several key experimental assays to determine its binding affinity, potency, and functional effects.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing RXFP1 (e.g., HEK-RXFP1) or from tissues known to endogenously express the receptor. Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

-

Incubation: A fixed concentration of a radiolabeled relaxin ligand (e.g., Europium-labeled H2 relaxin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (ML-290).

-

Separation: Once equilibrium is reached, receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, typically via Gs protein activation.

Methodology (HTRF-based):

-

Cell Seeding: HEK293 cells stably expressing human RXFP1 are seeded into 384- or 1536-well plates and allowed to adhere overnight.

-

Compound Addition: A phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, is added to the cells to prevent the degradation of cAMP and amplify the signal. This is followed by the addition of ML-290 at various concentrations.

-

Stimulation: The cells are incubated with the compound for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

-

Lysis and Detection: The cells are lysed, and detection reagents for a Homogeneous Time-Resolved Fluorescence (HTRF) assay are added. These reagents typically include a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Signal Reading: The plate is read on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

Caption: Workflow for a typical HTRF-based cAMP accumulation assay.

In Vivo Studies

A significant challenge in the preclinical development of ML-290 was its lack of activity at rodent RXFP1 receptors. To overcome this, a humanized mouse model was created, where the mouse Rxfp1 gene was replaced with the human RXFP1 cDNA. Studies in these mice demonstrated that ML-290 could specifically engage the human receptor in vivo, leading to physiological effects such as an increase in heart rate and a decrease in blood osmolality, consistent with the known actions of relaxin.

Conclusion

ML-290 represents a landmark achievement in the field of RXFP1 pharmacology. As the first potent and selective small-molecule agonist for the human receptor, it has proven to be an invaluable research tool for dissecting the complex signaling pathways of RXFP1. Its biased agonism, favoring beneficial anti-fibrotic and vasodilatory effects, coupled with its favorable ADME and pharmacokinetic profile, establishes ML-290 as a promising lead compound for the development of orally bioavailable drugs for cardiovascular and fibrotic diseases. The successful use of a humanized mouse model has paved the way for further in vivo efficacy studies, bringing the therapeutic potential of small-molecule RXFP1 agonists closer to clinical reality.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML-290: A Novel Small Molecule Agonist for Anti-Fibrotic Gene Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1][2][3] Therapeutic options remain limited. ML-290, a potent and selective small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising anti-fibrotic agent.[1][4] This technical guide provides a comprehensive overview of ML-290, detailing its mechanism of action, its role in the activation of anti-fibrotic gene programs, and the experimental methodologies used to characterize its effects. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration of ML-290 and related compounds as potential therapeutics for fibrotic diseases.

Introduction to ML-290 and its Target: RXFP1

Fibrosis is the result of a dysregulated wound-healing process, where persistent injury and inflammation lead to the continuous activation of myofibroblasts and excessive deposition of ECM proteins, primarily collagen. Key signaling molecules, such as transforming growth factor-beta (TGF-β), are central to driving this pro-fibrotic response.

The relaxin peptide has demonstrated significant anti-fibrotic properties in various preclinical models. However, its therapeutic application is hampered by a short half-life. ML-290 is a small molecule agonist designed to overcome this limitation by activating the cognate receptor for relaxin, RXFP1, a G protein-coupled receptor. As a non-peptidic molecule, ML-290 offers improved stability and pharmacokinetic properties, making it a more viable candidate for chronic therapeutic use. Studies have shown that ML-290 effectively replicates the anti-fibrotic effects of relaxin, demonstrating its potential in treating conditions such as liver fibrosis.

Mechanism of Action and Signaling Pathways

ML-290 functions as a biased allosteric agonist at the human RXFP1 receptor. Its binding initiates a cascade of intracellular signaling events that collectively counter pro-fibrotic stimuli.

G-Protein Coupling and Second Messenger Activation

Upon binding to RXFP1, ML-290 promotes the coupling of the receptor to several G-proteins, including Gαs and GαoB, with weaker coupling to Gαi3. This leads to the modulation of intracellular second messengers. In various cell types, including human primary vascular endothelial and smooth muscle cells, ML-290 has been shown to increase the accumulation of both cyclic AMP (cAMP) and cyclic GMP (cGMP). This signaling profile is indicative of vasodilatory and anti-fibrotic properties.

Antagonism of TGF-β1/Smad Signaling

A critical component of ML-290's anti-fibrotic activity is its ability to interfere with the canonical TGF-β1 signaling pathway, a primary driver of fibrosis. In human cardiac fibroblasts (HCFs) and hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, ML-290 has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2 and Smad3. These Smad proteins are key transcriptional regulators that, upon activation, translocate to the nucleus to promote the expression of pro-fibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA). By inhibiting Smad2/3 phosphorylation, ML-290 effectively blunts the downstream genetic response to TGF-β1.

Modulation of Extracellular Matrix Remodeling

RNA sequencing analysis has revealed that ML-290 treatment in TGF-β1-activated hepatic stellate cells primarily affects genes involved in extracellular matrix remodeling and cytokine signaling. ML-290 has been observed to chronically activate matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of ECM components. This dual action of inhibiting collagen synthesis and promoting its degradation contributes to a net reduction in fibrotic tissue.

References

- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]

- 3. Targeting fibrosis, mechanisms and cilinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor Ml290 Demonstrates Antifibrotic Properties in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biased Agonism of ML-290

Executive Summary

ML-290 is a novel, small molecule, allosteric agonist for the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) with significant therapeutic potential in cardiovascular diseases like acute heart failure.[1][2] Unlike the endogenous orthosteric ligand relaxin, ML-290 exhibits biased agonism, preferentially activating specific downstream signaling pathways over others in a cell-type-dependent manner. This biased signaling profile, characterized by the potent activation of anti-fibrotic and vasodilatory pathways without stimulating others like the ERK1/2 pathway, makes ML-290 a promising candidate for targeted therapies.[1][3] This document provides a comprehensive overview of the mechanism, signaling pathways, and experimental characterization of ML-290 for researchers and drug development professionals.

Introduction to ML-290 and Biased Agonism

The relaxin receptor RXFP1 is a key target in the treatment of cardiovascular diseases due to its role in mediating vasodilation and anti-fibrotic effects.[3] Traditional agonists activate the full spectrum of a receptor's signaling pathways, which can lead to unwanted side effects. The concept of "biased agonism" describes the ability of certain ligands to stabilize specific receptor conformations, thereby selectively engaging a subset of intracellular signaling pathways.[4][5]

ML-290 is a stable, long-acting small molecule that functions as a biased allosteric agonist at RXFP1.[1][6] It does not compete with the natural ligand, relaxin, for its binding site. Instead, it binds to a different (allosteric) site on the receptor, increasing the binding of relaxin and initiating a unique signaling cascade.[3][7] This biased signaling is cell-type specific, highlighting its potential for tailored therapeutic effects, particularly in promoting vasodilation and anti-fibrotic outcomes while avoiding other cellular responses.[1][6]

Mechanism and Signaling Pathways of ML-290

ML-290's biased agonism is manifested through differential coupling to G proteins and selective activation of downstream second messengers and kinases, depending on the cellular context.

G Protein Coupling

Studies using Bioluminescence Resonance Energy Transfer (BRET) have shown that ML-290 promotes strong coupling of the RXFP1 receptor to Gαs and GαoB proteins, while demonstrating only weak coupling to Gαi3.[1][3][7] This preferential G protein engagement is the foundational step in its biased signaling cascade. Inhibition studies confirm this, showing that a Gαs inhibitor (NF449) blocks ML-290-mediated signaling, whereas a Gαi inhibitor (NF023) does not.[7]

Cell-Type Specific Downstream Signaling

The functional outcome of ML-290's G protein preference is highly dependent on the cell type being studied.

-

In HEK293 cells expressing RXFP1: ML-290 stimulates the Gαs-mediated cyclic adenosine (B11128) monophosphate (cAMP) accumulation and p38 MAPK phosphorylation.[1][7] However, it does not activate cyclic guanosine (B1672433) monophosphate (cGMP) accumulation or ERK1/2 phosphorylation.[1][3]

-

In Human Cardiac Fibroblasts (HCFs): The signaling profile shifts. Here, ML-290 increases cGMP accumulation, which is associated with anti-fibrotic effects.[1][3] It also inhibits the TGF-β1-induced phosphorylation of Smad2 and Smad3, key proteins in the fibrotic cascade.[6] Consistent with its profile in HEK cells, it does not affect p-ERK1/2 in HCFs.[1][6]

-

In Human Primary Vascular Cells: ML-290 demonstrates a profile indicative of vasodilator properties. It increases both cAMP and cGMP accumulation and is approximately ten times more potent for stimulating cGMP and p-p38MAPK than for cAMP.[1][3][6] Again, it does not lead to the phosphorylation of ERK1/2 in these cells.[3][7]

The diagram below illustrates the cell-type-specific signaling pathways activated by ML-290 at the RXFP1 receptor.

Caption: Cell-type specific signaling pathways of ML-290 at the RXFP1 receptor.

Data Presentation: Summary of ML-290 Signaling Profile

The following tables summarize the observed signaling effects of ML-290 across different cellular systems as reported in the literature.

Table 1: Signaling Effects of ML-290 in Recombinant and Primary Cell Lines

| Signaling Pathway | HEK-RXFP1 Cells[1][7] | Human Cardiac Fibroblasts (HCFs)[1][6] | Human Primary Vascular Cells[1][7] |

| cAMP Accumulation | Stimulated | Not Reported | Stimulated |

| cGMP Accumulation | Not Stimulated | Stimulated | Stimulated (10x more potent than for cAMP) |

| p38 MAPK Phos. | Stimulated | Not Reported | Stimulated |

| ERK1/2 Phos. | Not Stimulated | Not Stimulated | Not Stimulated |

| Smad2/3 Phos. | Not Applicable | Inhibited (TGF-β1 induced) | Not Applicable |

Table 2: G Protein Coupling Profile of ML-290 at RXFP1

| G Protein Subunit | Coupling Strength[1][3][7] |

| Gαs | Strong |

| GαoB | Strong |

| Gαi3 | Weak |

Experimental Protocols

Characterizing the biased agonism of ML-290 requires a suite of cell-based functional assays. Below are the methodologies for key experiments cited in the literature.

cAMP and cGMP Accumulation Assays

These assays quantify the production of cyclic nucleotides, which are key second messengers for Gs- and other G protein-coupled receptors. A common method involves competitive immunoassays using kits like Alphascreen.

Protocol Outline (Alphascreen):

-

Cell Culture: Plate cells (e.g., HEK-RXFP1 or primary vascular cells) in a multi-well plate and culture until they reach the desired confluency.

-

Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent second messenger degradation. Add varying concentrations of ML-290 and incubate for a specified time at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.

-

Detection: Transfer lysate to a detection plate. Add acceptor beads conjugated to the cyclic nucleotide (cAMP or cGMP) and donor beads conjugated to a specific antibody.

-

Incubation & Reading: Incubate in the dark to allow for bead proximity. Read the plate on an Alphascreen-compatible reader. The signal is inversely proportional to the amount of cyclic nucleotide produced by the cells.

Caption: General workflow for a cAMP/cGMP accumulation assay.

β-Arrestin Recruitment Assays

While not a primary pathway reported for ML-290 bias at RXFP1, assessing β-arrestin recruitment is crucial for fully characterizing any GPCR ligand. These assays measure the translocation of β-arrestin proteins from the cytoplasm to the activated GPCR at the cell membrane.[8][9]

Protocol Outline (Enzyme Fragment Complementation, e.g., PathHunter): [10][11]

-

Cell Line: Use a cell line stably expressing the GPCR of interest (RXFP1) fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

-

Plating: Seed the engineered cells in a white, clear-bottom multi-well plate.

-

Ligand Addition: Add ML-290 at various concentrations to the wells and incubate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate solution, which will be acted upon by the reconstituted enzyme, and incubate.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[12]

Caption: General workflow for a β-arrestin recruitment assay.

Calcium Mobilization Assays

For GPCRs that couple to Gq, activation leads to an increase in intracellular calcium.[13] This can be measured using calcium-sensitive fluorescent dyes.[14][15]

Protocol Outline (Fluorescent Dye-based):

-

Cell Loading: Culture cells in a multi-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer.

-

Incubation: Incubate the cells to allow for dye de-esterification, trapping the fluorescent probe inside the cells.

-

Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).[13]

-

Compound Addition: The instrument adds the test compound (ML-290) to the wells.

-

Kinetic Reading: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[16]

Conclusion and Future Directions

ML-290 represents a significant advancement in the field of GPCR pharmacology. Its characterization as a biased allosteric agonist of RXFP1 provides a clear example of how specific signaling pathways can be selectively targeted to achieve desired therapeutic outcomes—namely, vasodilation and anti-fibrosis—while avoiding others.[1][3] The cell-type-specific nature of its signaling underscores the importance of characterizing biased ligands in physiologically relevant systems. Further research should focus on elucidating the precise structural basis for its allosteric modulation and bias, which will be invaluable for the rational design of next-generation biased agonists for RXFP1 and other GPCR targets.

References

- 1. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ML290 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pa2online.org [pa2online.org]

- 8. biorxiv.org [biorxiv.org]

- 9. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

The Dawn of a New Agonist: A Technical Guide to the Discovery and Development of ML-290

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-290 has emerged as a pioneering small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor implicated in a range of physiological processes, including the regulation of cardiovascular and fibrotic diseases. Discovered through a high-throughput screening campaign by the National Institutes of Health, ML-290 represents a significant advancement in the field, offering a potent and selective tool to probe the therapeutic potential of RXFP1 activation. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of ML-290, complete with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Introduction

The peptide hormone relaxin, the endogenous ligand for RXFP1, has shown promise in clinical investigations for conditions such as acute heart failure. However, its therapeutic application is hampered by a short in vivo half-life and the complexities of peptide-based drug manufacturing. The discovery of ML-290, a non-peptide, small molecule agonist, therefore, marks a pivotal moment in the pursuit of orally bioavailable drugs targeting the relaxin system. ML-290 acts as a biased allosteric agonist, offering a unique pharmacological profile with the potential for tissue-selective effects and a favorable safety profile. This document serves as a comprehensive resource for researchers, detailing the key characteristics of ML-290 and providing the necessary technical information to facilitate its use in preclinical studies.

Discovery and Synthesis

ML-290 was identified from a library of over 350,000 compounds through a quantitative high-throughput screening (qHTS) campaign designed to find novel agonists of the human RXFP1 receptor. The primary screening assay monitored the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in RXFP1 signaling.

While the specific, step-by-step synthesis of ML-290 is not extensively detailed in publicly available literature, it is consistently described as being "easy to synthesize". The synthesis is based on established organic chemistry principles, likely involving a multi-step process to construct the core scaffold and introduce the necessary functional groups for RXFP1 activation.

Mechanism of Action

ML-290 functions as a biased allosteric agonist of the human RXFP1 receptor. This means it does not directly compete with the natural ligand, relaxin, for the primary binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that leads to its activation.

The "biased" nature of ML-290 refers to its ability to preferentially activate certain downstream signaling pathways over others. This is a key feature that may contribute to a more targeted therapeutic effect with fewer side effects compared to a non-biased agonist. ML-290 has been shown to stimulate cAMP accumulation and p38 mitogen-activated protein kinase (p38MAPK) phosphorylation, while its effects on other pathways, such as extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, can be context-dependent.

Figure 1: Simplified signaling pathway of ML-290 at the RXFP1 receptor.

Quantitative Data

The following tables summarize the key quantitative data for ML-290 based on published literature.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 94 nM | HEK293-RXFP1 | cAMP Accumulation | [1] |

| Maximal Response | Similar to relaxin | HEK293-RXFP1 | cAMP Accumulation | [2] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Route of Administration | Reference |

| In vivo stability | Mouse | High | Intraperitoneal | [3] |

| Oral Bioavailability | - | Favorable (implied) | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ML-290.

RXFP1 cAMP Accumulation Assay

This assay is fundamental for determining the agonist activity of compounds at the RXFP1 receptor.

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)

-

Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Ro 20-1724 (phosphodiesterase inhibitor)

-

ML-290 and control compounds

-

cAMP assay kit (e.g., HTRF cAMP assay kit)

-

384-well white plates

Procedure:

-

Seed HEK293-RXFP1 cells into 384-well plates at a density of 8,000 cells/well in 30 µL of assay medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

Add 2 µL of Ro 20-1724 solution (final concentration 100 µM) to each well.

-

Add serial dilutions of ML-290 or control compounds to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Analyze the data using a non-linear regression curve fit to determine EC50 values.

Figure 2: Experimental workflow for the RXFP1 cAMP accumulation assay.

p38 MAPK Phosphorylation Western Blot

This protocol is used to assess the activation of the p38 MAPK signaling pathway by ML-290.

Materials:

-

Human cardiac fibroblasts or other relevant cell line endogenously expressing RXFP1

-

Cell culture medium and supplements

-

ML-290

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with desired concentrations of ML-290 for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

In Vivo Studies in Humanized RXFP1 Mice

Due to species-specific activity, ML-290 does not activate the rodent RXFP1 receptor. Therefore, in vivo studies require the use of humanized mouse models where the murine Rxfp1 gene is replaced with the human RXFP1 gene.

Animal Model:

-

Humanized RXFP1 knock-in mice.

General Procedure:

-

Acclimate humanized RXFP1 mice to the housing conditions.

-

Administer ML-290 via the desired route (e.g., oral gavage or intraperitoneal injection) at the appropriate dose and frequency.

-

Monitor the animals for physiological changes relevant to the disease model being studied (e.g., blood pressure, heart rate, fibrosis markers).

-

At the end of the study, collect tissues for histological and molecular analysis to assess the therapeutic effects of ML-290.

Conclusion

ML-290 is a groundbreaking small molecule agonist of the RXFP1 receptor that holds significant promise for the development of novel therapeutics for cardiovascular and fibrotic diseases. Its discovery has opened up new avenues for research into the physiological roles of RXFP1 and provides a valuable tool for preclinical drug development. This technical guide offers a comprehensive overview of the discovery, mechanism of action, and experimental characterization of ML-290, providing researchers with the foundational knowledge and detailed protocols necessary to advance our understanding of this exciting compound and its therapeutic potential.

References

The Chemical Landscape of ML-290: A Technical Guide for Researchers

An In-depth Exploration of the First-in-Class Small Molecule Agonist of the Human Relaxin Family Peptide Receptor 1 (RXFP1)

Introduction

ML-290 has emerged as a pivotal pharmacological tool for researchers investigating the physiological roles of the relaxin family peptide receptor 1 (RXFP1). As the first potent and selective small-molecule agonist for this receptor, ML-290 offers a unique alternative to the native peptide ligand, relaxin, providing advantages in terms of stability, ease of synthesis, and potential for oral bioavailability.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ML-290, along with detailed experimental methodologies and pathway visualizations to support its application in preclinical research and drug development.

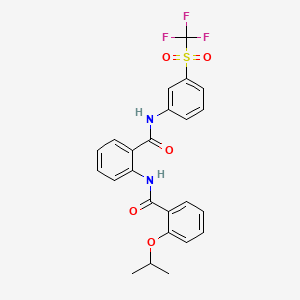

Chemical Structure and Physicochemical Properties

ML-290, with the IUPAC name 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide, is a synthetic organic compound. Its structure is characterized by a central benzamide (B126) scaffold with significant substitutions that contribute to its specific interaction with the RXFP1 receptor.

Figure 1: Chemical Structure of ML-290.

Physicochemical Properties

A summary of the key physicochemical properties of ML-290 is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| IUPAC Name | 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | PubChem |

| Molecular Formula | C₂₄H₂₁F₃N₂O₅S | [1] |

| Molecular Weight | 506.49 g/mol | [1] |

| CAS Number | 1482500-76-4 | PubChem |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Canonical SMILES | CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | PubChem |

Biological Activity and Pharmacokinetics

ML-290 is a potent and selective allosteric agonist of the human RXFP1 receptor.[1] Its mode of action is distinct from the orthosteric binding of the endogenous ligand, relaxin. This allosteric agonism leads to biased signaling, where ML-290 activates specific downstream pathways, offering a nuanced approach to modulating RXFP1 function.

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (cAMP) | HEK293-hRXFP1 | 94 nM | |

| EC₅₀ (cGMP) | Human Cardiac Fibroblasts | ~1 µM | |

| pEC₅₀ (cAMP) | Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 ± 0.2 | |

| pEC₅₀ (cGMP) | Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 7.8 ± 0.1 | |

| pEC₅₀ (p38 MAPK Phosphorylation) | HEK293-hRXFP1 | 7.2 ± 0.2 |

Pharmacokinetic Properties

ML-290 exhibits favorable pharmacokinetic properties, making it suitable for in vivo studies. A critical consideration for researchers is that ML-290 is species-specific and does not activate the rodent RXFP1 receptor. Therefore, in vivo studies require the use of humanized RXFP1 animal models.

| Parameter | Species | Administration | Value | Reference |

| Half-life (t₁/₂) | Mouse (C57BL/6) | 30 mg/kg IP | 4.9 h (plasma) | |

| Cₘₐₓ | Mouse (C57BL/6) | 30 mg/kg IP | 10,833 ng/mL (plasma) | |

| AUC | Mouse (C57BL/6) | 30 mg/kg IP | 39,267 h*ng/mL (plasma) | |

| Microsomal Stability (t₁/₂) | Human Liver Microsomes | --- | >60 min | |

| Plasma Stability | Human Plasma | --- | Stable |

Signaling Pathways

Activation of RXFP1 by ML-290 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, ML-290 also demonstrates biased agonism, activating other G proteins and downstream effectors in a cell-type-dependent manner. This can lead to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38.

Figure 2: Simplified signaling pathway of ML-290 via the RXFP1 receptor.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving ML-290. These should be adapted based on specific experimental needs and cell/animal models.

Synthesis of ML-290

While a detailed, publicly available, step-by-step synthesis protocol for ML-290 is limited, a plausible synthetic route can be derived from the synthesis of related benzamide compounds. The general approach involves the coupling of three key building blocks: 2-isopropoxybenzoic acid, 2-aminobenzoic acid, and 3-(trifluoromethylsulfonyl)aniline (B1333700).

Generalized Synthetic Scheme:

-

Amide Bond Formation (Step 1): 2-isopropoxybenzoic acid is activated (e.g., using a coupling agent like HATU or by conversion to the acid chloride) and reacted with the amino group of a protected 2-aminobenzoic acid derivative (e.g., a methyl ester) to form the first amide bond.

-

Deprotection: The protecting group on the 2-aminobenzoic acid moiety is removed.

-

Amide Bond Formation (Step 2): The newly deprotected carboxylic acid is activated and reacted with 3-(trifluoromethylsulfonyl)aniline to form the second amide bond, yielding ML-290.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the effect of ML-290 on intracellular cAMP levels in a cell line stably expressing the human RXFP1 receptor (e.g., HEK293-hRXFP1).

Materials:

-

HEK293-hRXFP1 cells

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

Assay buffer (e.g., HBSS)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

ML-290 stock solution in DMSO

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

96- or 384-well white opaque plates

Procedure:

-

Cell Seeding: Seed HEK293-hRXFP1 cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of ML-290 in assay buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the ML-290 dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the ML-290 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Model of TGF-β-Induced Fibrosis

This protocol describes a general workflow for evaluating the anti-fibrotic efficacy of ML-290 in a mouse model of tissue fibrosis induced by transforming growth factor-beta (TGF-β). This requires the use of humanized RXFP1 mice.

Materials:

-

Humanized RXFP1 mice

-

Recombinant human TGF-β1

-

ML-290 formulation for in vivo administration

-

Anesthetics

-

Surgical tools for implantation of osmotic pumps

-

Tissue collection and processing reagents

-

Histology and immunohistochemistry reagents (e.g., Masson's trichrome stain, antibodies against collagen and α-SMA)

-

qRT-PCR reagents

Procedure:

-

Animal Acclimatization: Acclimatize humanized RXFP1 mice to the experimental conditions.

-

Induction of Fibrosis: Anesthetize the mice and surgically implant subcutaneous osmotic pumps containing TGF-β1 to induce a fibrotic response in a target organ (e.g., skin, lung, or liver).

-

ML-290 Treatment: Administer ML-290 or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency.

-

Tissue Harvesting: At the end of the study period, euthanize the mice and harvest the target organs.

-

Fibrosis Assessment:

-

Histology: Fix, embed, and section the tissues. Stain with Masson's trichrome to visualize collagen deposition.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such as collagen type I and alpha-smooth muscle actin (α-SMA).

-

Gene Expression Analysis: Extract RNA from the tissues and perform qRT-PCR to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

-

-

Data Analysis: Quantify the extent of fibrosis and gene expression changes in the ML-290-treated group compared to the vehicle control group.

Figure 3: A representative experimental workflow for the evaluation of ML-290.

Conclusion

ML-290 represents a significant advancement in the study of RXFP1 signaling. Its well-characterized chemical structure, favorable pharmacokinetic profile in relevant models, and potent, selective agonism make it an invaluable tool for researchers. The detailed information and protocols provided in this guide are intended to facilitate the effective use of ML-290 in elucidating the therapeutic potential of targeting the RXFP1 receptor in a variety of disease contexts, including fibrosis, cardiovascular disorders, and inflammatory conditions. As research progresses, ML-290 will undoubtedly continue to play a crucial role in advancing our understanding of relaxin biology and in the development of novel therapeutics.

References

Investigating the Therapeutic Potential of ML-290: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-290 has emerged as a first-in-class, potent, and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a non-peptidic molecule, ML-290 offers significant advantages over the native relaxin peptide, including improved in vivo stability and the potential for oral administration, making it an attractive candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the therapeutic potential of ML-290, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further investigation into the promising pharmacological profile of ML-290 in various disease models.

Introduction to ML-290 and its Target, RXFP1

ML-290 is an allosteric agonist of RXFP1, a G protein-coupled receptor (GPCR) that is the primary target of the peptide hormone relaxin.[4] Relaxin and its receptor play crucial roles in a variety of physiological processes, including the regulation of cardiovascular and reproductive systems. The activation of RXFP1 has demonstrated beneficial effects in preclinical models of heart failure, fibrosis, and pulmonary hypertension. ML-290 mimics the action of relaxin, demonstrating similar efficacy in functional assays. Notably, ML-290 is specific for the human RXFP1 and does not activate the rodent ortholog, necessitating the use of humanized animal models for in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ML-290, providing a snapshot of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of ML-290

| Parameter | Value | Assay System | Reference |

| EC50 (RXFP1) | 94 nM | cAMP production in HEK293 cells expressing human RXFP1 | |

| EC50 (RXFP2) | 1.5 µM | cAMP production in HEK293 cells expressing human RXFP2 |

Table 2: In Vivo Efficacy of ML-290

| Disease Model | Animal Model | Dose and Administration | Key Finding | Reference |

| Liver Fibrosis | Transgenic mice expressing human RXFP1 | 37 mg/kg | Reduction in carbon tetrachloride-induced liver fibrosis | |

| Pulmonary Hypertension | Humanized RXFP1 knock-in mice (Sugen-hypoxia model) | 10 or 30 mg/kg/day (IP) | Attenuation of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling |

Table 3: Pharmacokinetic and ADME Profile of ML-290

| Parameter | Value | Species | Notes | Reference |

| In Vitro ADME | Excellent | - | Good microsomal and plasma stability | |

| In Vivo Stability | High | Mice | Sustained concentrations in the liver after multiple daily injections |

Signaling Pathway of ML-290 through RXFP1

ML-290, as an agonist of RXFP1, activates downstream signaling cascades that mediate its therapeutic effects. The primary signaling pathway involves the coupling of RXFP1 to G proteins, leading to the modulation of intracellular second messengers.

References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

The Modulatory Role of ML-290 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-290, a potent and selective small-molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising therapeutic agent for fibrotic diseases. Its anti-fibrotic properties are primarily attributed to its ability to modulate the complex processes of extracellular matrix (ECM) remodeling. This technical guide provides an in-depth analysis of the impact of ML-290 on ECM dynamics, including its effects on the synthesis and degradation of key matrix components, the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and the underlying signaling pathways. Detailed experimental protocols for key assays and visualizations of the signaling cascades are provided to facilitate further research and drug development in this area.

Introduction to ML-290 and Extracellular Matrix Remodeling

Fibrosis is characterized by the excessive deposition of ECM components, leading to tissue scarring and organ dysfunction[1]. A critical player in this process is the transformation of fibroblasts into myofibroblasts, which are the primary producers of ECM proteins like collagen and fibronectin. The dynamic balance between ECM synthesis and degradation is tightly regulated by a complex interplay of growth factors, cytokines, and enzymes.

ML-290 is a non-peptide agonist of the human RXFP1, the cognate receptor for the hormone relaxin[1]. Relaxin is well-documented for its anti-fibrotic effects, and ML-290 has been developed to mimic and enhance these properties with improved pharmacokinetic characteristics. This document explores the molecular mechanisms by which ML-290 influences ECM remodeling, a key aspect of its therapeutic potential.

ML-290's Impact on Extracellular Matrix Components

ML-290 has been shown to significantly reduce the accumulation of key ECM proteins, thereby mitigating the fibrotic response. The primary mechanism involves the inhibition of collagen synthesis and the promotion of its degradation.

Downregulation of Collagen Synthesis

Studies have demonstrated that ML-290 treatment leads to a marked decrease in the expression of major fibrillar collagens, which are hallmarks of fibrotic tissue.

-

Collagen Type I and III: As the most abundant collagens in fibrotic lesions, their reduction is a key indicator of anti-fibrotic activity. ML-290, through the activation of RXFP1, has been shown to downregulate the gene expression of collagen type I and III in activated fibroblasts[2][3].

-

Fibronectin: This glycoprotein (B1211001) plays a crucial role in cell adhesion and ECM assembly. Relaxin signaling, mimicked by ML-290, has been shown to reduce fibronectin expression in various fibroblast types[2][3].

Quantitative Data on ECM Component Modulation

The following table summarizes the quantitative effects of ML-290 and relaxin on the expression of key ECM components.

| ECM Component | Cell/Tissue Type | Treatment | Fold Change / % Reduction | Reference |

| Collagen Type I | Human Hepatic Stellate Cells (LX-2) | ML-290 | Downregulated | [1] |

| Collagen Type I | Human Lung Fibroblasts | Relaxin | Reduced expression | [3] |

| Collagen Type III | Human Lung Fibroblasts | Relaxin | Reduced expression | [3] |

| Fibronectin | Human Lung Fibroblasts | Relaxin | Reduced expression | [3] |

Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

The remodeling of the ECM is critically dependent on the activity of MMPs, a family of zinc-dependent endopeptidases that degrade ECM components. Their activity is tightly controlled by endogenous tissue inhibitors of metalloproteinases (TIMPs). An imbalance in the MMP/TIMP ratio is a hallmark of fibrotic diseases, typically with decreased MMP activity and increased TIMP levels. ML-290 and relaxin signaling have been shown to favorably modulate this ratio to promote ECM degradation.

Upregulation of MMPs

Activation of the RXFP1 receptor by its agonists leads to an increase in the expression and activity of several MMPs, facilitating the breakdown of excess collagen.

-

MMP-2 (Gelatinase A): Relaxin has been demonstrated to increase the expression and activity of MMP-2 in cardiac fibroblasts[4][5].

-

MMP-9 (Gelatinase B): Studies have shown that relaxin signaling can upregulate MMP-9 expression[6].

-

MMP-13 (Collagenase 3): In hepatic stellate cells, relaxin treatment has been associated with increased expression and secretion of MMP-13[3].

Downregulation of TIMPs

Conversely, ML-290 and relaxin can decrease the expression of TIMPs, which further enhances the degradative capacity of MMPs.

-

TIMP-1 and TIMP-2: Relaxin has been shown to decrease the secretion of TIMPs in hepatic stellate cells[3].

Quantitative Data on MMP and TIMP Modulation

| MMP/TIMP | Cell/Tissue Type | Treatment | Fold Change / % Change | Reference |

| MMP-2 | Rat Cardiac Fibroblasts | Relaxin | Increased expression | [4] |

| MMP-9 | Airway Epithelial Cells | Relaxin | Increased mRNA expression | [6] |

| MMP-13 | Rat Hepatic Stellate Cells | Relaxin | Increased expression and secretion | [3] |

| TIMPs | Rat Hepatic Stellate Cells | Relaxin | Decreased secretion | [3] |

Lysyl Oxidase (LOX) and Collagen Cross-linking

Lysyl oxidase (LOX) is a critical enzyme responsible for the covalent cross-linking of collagen and elastin (B1584352) fibers, a process that stabilizes the ECM and contributes to tissue stiffness in fibrosis. While the impact of ML-290 on LOX has not been directly reported, the broader anti-fibrotic effects of relaxin suggest a potential for indirect modulation of this pathway. Further research is warranted to investigate a direct link between RXFP1 signaling and LOX expression or activity.

Signaling Pathways Activated by ML-290

ML-290 exerts its effects on ECM remodeling by activating the RXFP1 receptor, which triggers a cascade of intracellular signaling events. The primary pathways involved are the Gs/cAMP and Gi/PI3K pathways, which ultimately lead to the inhibition of the pro-fibrotic TGF-β/Smad signaling cascade.

Caption: ML-290 signaling cascade via the RXFP1 receptor.

The activation of PKA and PKC converges on the activation of ERK, which in turn inhibits the phosphorylation of Smad2/3, key mediators of the pro-fibrotic TGF-β signaling pathway. This inhibition leads to a reduction in the transcription of genes encoding for ECM proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of ML-290 on ECM remodeling.

Quantification of Collagen in Tissue Sections (Picrosirius Red Staining)

This protocol is adapted for the quantification of collagen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)

-

0.01 N HCl

-

Microscope with polarizing filters

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse with distilled water.

-

-

Staining:

-

Incubate slides in Picrosirius Red solution for 1 hour at room temperature.

-

Wash slides in two changes of 0.01 N HCl for 2 minutes each.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanol series (70%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

-

Quantification:

-

Capture images under polarized light. Collagen fibers will appear bright red or yellow against a dark background.

-

Use image analysis software (e.g., ImageJ) to quantify the area of birefringence corresponding to collagen.

-

Caption: Workflow for collagen quantification.

RNA Sequencing Analysis of TGF-β1-activated LX-2 Cells Treated with ML-290

This protocol outlines the general steps for analyzing gene expression changes in response to ML-290.

Cell Culture and Treatment:

-

Culture human hepatic stellate cells (LX-2) in DMEM supplemented with 10% FBS.

-

Activate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce a fibrotic phenotype.

-

Treat the activated cells with ML-290 (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 24-72 hours).

RNA Extraction and Sequencing:

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Prepare cDNA libraries from the RNA samples.

-

Perform high-throughput sequencing (e.g., on an Illumina platform).

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between ML-290-treated and control groups.

-

Conduct pathway and gene ontology analysis to identify biological processes affected by ML-290.

Caption: RNA sequencing experimental workflow.

MMP Activity Assay

This protocol describes a general method for measuring MMP activity in cell culture supernatants or tissue homogenates.

Materials:

-

Fluorogenic MMP substrate (specific for the MMP of interest)

-

Assay buffer

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

-

Fluorometric plate reader

Procedure:

-

Collect cell culture supernatants or prepare tissue homogenates.

-

(Optional) To measure total MMP activity, activate pro-MMPs by incubating the sample with APMA.

-

Add the sample to a 96-well plate.

-

Add the fluorogenic MMP substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (kinetic assay) or at a single endpoint.

-

Calculate MMP activity based on the rate of substrate cleavage.

Conclusion

ML-290 demonstrates significant potential as an anti-fibrotic agent by comprehensively modulating ECM remodeling. Its ability to decrease the synthesis of key fibrotic proteins like collagen and fibronectin, coupled with its capacity to enhance ECM degradation through the upregulation of MMPs and downregulation of TIMPs, positions it as a promising therapeutic candidate. The elucidation of its signaling pathways via the RXFP1 receptor provides a clear mechanistic basis for its action. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of ML-290 and to accelerate the development of novel anti-fibrotic therapies. Future research should focus on the in vivo efficacy of ML-290 in a broader range of fibrotic models and further explore its impact on other ECM-related processes, such as the activity of lysyl oxidase.

References

- 1. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relaxin modulates cardiac fibroblast proliferation, differentiation, and collagen production and reverses cardiac fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relaxin modulates fibroblast function, collagen production, and matrix metalloproteinase-2 expression by cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Foundational Research on ML-290 and Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML-290, a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), and its therapeutic potential in the context of fibrosis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways.

Introduction to ML-290 and its Anti-Fibrotic Potential

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which stimulates the activation of myofibroblasts, the primary collagen-producing cells.

ML-290 has emerged as a promising anti-fibrotic agent. It is a potent and selective small molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1] Unlike the endogenous peptide ligand relaxin, ML-290 offers the advantages of a longer half-life and high in vivo stability, making it a more viable therapeutic candidate.[2][3] Research has demonstrated that ML-290 exerts its anti-fibrotic effects by activating RXFP1 signaling, which in turn counteracts the pro-fibrotic actions of TGF-β.[3][4] This guide will delve into the core scientific findings that underpin the therapeutic promise of ML-290 in combating fibrosis.

Quantitative Data on the Anti-Fibrotic Effects of ML-290

The anti-fibrotic efficacy of ML-290 has been quantified in several preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

In Vitro Efficacy of ML-290 in Hepatic Stellate Cells

Human hepatic stellate cell lines, such as LX-2, are crucial in vitro models for studying liver fibrosis. These cells, when activated by TGF-β1, mimic the fibrogenic phenotype observed in vivo.

Table 1: Effect of ML-290 on Fibrosis-Related Gene Expression in TGF-β1-Activated LX-2 Cells

| Gene | ML-290 Concentration | Fold Change vs. TGF-β1 Control | Reference |

| Pro-fibrotic Genes | |||

| COL1A1 (Collagen, Type I, Alpha 1) | 5 µM | ↓ (Down-regulated) | [3] |

| ACTA2 (α-Smooth Muscle Actin) | 5 µM | ↓ (Down-regulated) | [3] |

| PDGF (Platelet-Derived Growth Factor) | Not Specified | ↓ (Down-regulated) | [4] |

| Matrix Remodeling Genes | |||

| MMP1 (Matrix Metallopeptidase 1) | Not Specified | ↑ (Up-regulated) | [4] |

| TIMP1 (Tissue Inhibitor of Metalloproteinases 1) | 5 µM | ↓ (Down-regulated) | [3] |

Table 2: Effect of ML-290 on Collagen Deposition in Human Liver Organoids

| Treatment | ML-290 Concentration | Reduction in Collagen Content | Reference |

| LPS-induced fibrosis | 5 nM | Noticeable decrease | [3] |

| LPS-induced fibrosis | 50 nM | Clear decrease | [3] |

| LPS-induced fibrosis | 500 nM | Clear decrease | [3] |

In Vivo Efficacy of ML-290 in a Mouse Model of Liver Fibrosis

The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice is a widely used preclinical model that recapitulates key aspects of human liver fibrosis.

Table 3: Effect of ML-290 in a CCl4-Induced Liver Fibrosis Mouse Model

| Parameter | ML-290 Dosage | Outcome | Reference |

| Collagen Content (Sirius Red Staining) | Not Specified | Significantly reduced | [3] |

| α-Smooth Muscle Actin (α-SMA) Expression | Not Specified | Significantly reduced | [3] |

| Cell Proliferation (around portal ducts) | Not Specified | Significantly reduced | [3] |

Pharmacokinetics of ML-290 in Mice

Understanding the pharmacokinetic profile of ML-290 is crucial for designing effective dosing regimens.

Table 4: Pharmacokinetic Parameters of ML-290 in Mice

| Parameter | Value | Unit | Condition | Reference |

| Cmax | ~40 | µg/ml | Not Specified | [5] |

| Tmax | Not Specified | hours | Not Specified | [5] |

| AUC | Not Specified | ng·h/mL | Not Specified | [5] |

| Half-life (T1/2) | ~1.34 - 1.86 | hours | Not Specified | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-fibrotic effects of ML-290.

In Vitro Model: TGF-β1-Induced Fibrosis in LX-2 Cells

The human hepatic stellate cell line LX-2 is a well-established in vitro model for studying liver fibrosis.

-

Cell Culture: LX-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved for 24 hours prior to treatment.[6][7]

-

Induction of Fibrotic Phenotype: To induce a fibrotic response, LX-2 cells are treated with recombinant human TGF-β1 (typically 1-5 ng/mL) for 24-72 hours.[6][7] This stimulation leads to an increase in the expression of fibrotic markers such as collagen type I and α-SMA.

-

ML-290 Treatment: ML-290 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1-10 µM) concurrently with or after TGF-β1 stimulation.

-

Analysis of Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in fibrosis (e.g., COL1A1, ACTA2, TIMP1, MMP2).

-

Analysis of Protein Expression: Western blotting is performed to quantify the protein levels of fibrotic markers. Immunofluorescence staining can be used to visualize the expression and localization of proteins like α-SMA.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used and robust model for inducing liver fibrosis in rodents.

-

Animal Model: Studies often utilize mice that are humanized to express the human RXFP1 receptor, as ML-290 is specific for the human receptor.[3]

-

Induction of Fibrosis: Mice are administered CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn or olive oil) via intraperitoneal injection, twice weekly for a period of 4-8 weeks.[8][9]

-

ML-290 Administration: ML-290 is administered to the mice, often daily, via a suitable route such as intraperitoneal injection or oral gavage.

-

Assessment of Fibrosis:

-

Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Sirius Red to visualize and quantify collagen deposition.[10][11] The collagen proportionate area (CPA) is then calculated using image analysis software.

-

Immunohistochemistry: Liver sections are stained for α-SMA to identify activated myofibroblasts.

-

Gene and Protein Expression: Liver homogenates are used for qRT-PCR and Western blot analysis to measure the expression of fibrotic markers.

-

Signaling Pathways and Mechanisms of Action

The anti-fibrotic effects of ML-290 are mediated through the activation of the RXFP1 signaling pathway and its subsequent inhibition of pro-fibrotic TGF-β signaling.

ML-290/RXFP1 Signaling Pathway

Activation of RXFP1 by ML-290 initiates a cascade of intracellular events that ultimately lead to anti-fibrotic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 9. scantox.com [scantox.com]

- 10. researchgate.net [researchgate.net]

- 11. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Fibrosis Assays: Evaluating the Anti-Fibrotic Potential of ML-290

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to assess the anti-fibrotic properties of ML-290, a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), can lead to organ dysfunction and failure. Understanding the mechanisms of anti-fibrotic compounds is crucial for the development of novel therapeutics.

ML-290 has demonstrated anti-fibrotic effects in various preclinical models, including in human liver organoids[1]. Its mechanism of action involves the activation of RXFP1, which in turn antagonizes the pro-fibrotic signaling cascade induced by transforming growth factor-beta (TGF-β), a key mediator of fibrosis[2][3]. This document outlines the signaling pathways involved and provides a step-by-step protocol for a TGF-β-induced fibrosis assay in a fibroblast cell culture model.

Signaling Pathways in Fibrosis

1. Pro-Fibrotic Signaling Pathway

Fibrosis is often initiated by tissue injury, leading to the activation of signaling pathways that promote the differentiation of fibroblasts into myofibroblasts and the excessive production of ECM components, primarily collagen. A central player in this process is TGF-β.

2. Anti-Fibrotic Signaling of ML-290 via RXFP1

ML-290 acts as an agonist for the G protein-coupled receptor RXFP1. Activation of RXFP1 initiates a signaling cascade that counteracts the pro-fibrotic effects of TGF-β. This pathway ultimately leads to the inhibition of myofibroblast differentiation and a reduction in collagen synthesis, while promoting ECM degradation.

Experimental Workflow for In Vitro Fibrosis Assay

The following workflow outlines the key steps for assessing the anti-fibrotic efficacy of ML-290 in a cell-based assay.

Detailed Experimental Protocols

I. TGF-β-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay evaluates the ability of ML-290 to inhibit the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis[4].

Materials:

-

Human primary fibroblasts (e.g., dermal, lung, or cardiac)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Recombinant human TGF-β1

-

ML-290

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-α-smooth muscle actin (α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

96-well imaging plates

Protocol:

-

Cell Seeding: Seed human fibroblasts into a 96-well imaging plate at a density of 5,000-10,000 cells per well in fibroblast growth medium. Allow cells to adhere and grow for 24 hours.

-

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours.

-

Compound Treatment: Prepare serial dilutions of ML-290 in low-serum medium. Add the different concentrations of ML-290 to the designated wells. Include a vehicle control (e.g., DMSO).

-

Fibrosis Induction: Immediately after adding ML-290, add recombinant human TGF-β1 to all wells (except for the negative control) to a final concentration of 5-10 ng/mL to induce myofibroblast differentiation[4].

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Immunofluorescence Staining for α-SMA:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell (normalized to the number of nuclei stained with DAPI).

II. Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited by fibroblasts, providing a direct measure of ECM production.

Materials:

-

Cells cultured and treated as described in the FMT assay (can be performed in parallel).

-

Sirius Red staining solution (0.1% Direct Red 80 in picric acid).

-

0.01 N HCl.

-

Destaining solution (0.1 N NaOH).

-

Spectrophotometer (plate reader).

Protocol:

-

Cell Culture and Treatment: Follow steps 1-5 of the FMT assay protocol in a separate 96-well plate.

-

Cell Lysis and Fixation: After the incubation period, gently wash the cells twice with PBS. Fix the cells and the deposited ECM with 4% paraformaldehyde for 15 minutes.

-

Staining:

-

Wash the fixed cells twice with deionized water.

-

Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.

-

Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.

-

-

Elution: Add 100 µL of 0.1 N NaOH to each well to elute the bound dye. Incubate for 30 minutes with gentle shaking.

-

Quantification: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer. The absorbance is directly proportional to the amount of collagen.

Data Presentation

Summarize the quantitative data from the assays in clearly structured tables for easy comparison of the effects of different concentrations of ML-290.

Table 1: Effect of ML-290 on TGF-β1-Induced α-SMA Expression

| Treatment Group | ML-290 Conc. (µM) | Mean α-SMA Intensity (Arbitrary Units) | % Inhibition of TGF-β1 Effect |

| Vehicle Control | 0 | ... | ... |

| TGF-β1 (10 ng/mL) | 0 | ... | 0% |

| TGF-β1 + ML-290 | 0.1 | ... | ... |

| TGF-β1 + ML-290 | 1 | ... | ... |

| TGF-β1 + ML-290 | 10 | ... | ... |

| ML-290 alone | 10 | ... | ... |

Table 2: Effect of ML-290 on TGF-β1-Induced Collagen Deposition

| Treatment Group | ML-290 Conc. (µM) | Absorbance at 540 nm | % Inhibition of TGF-β1 Effect |

| Vehicle Control | 0 | ... | ... |

| TGF-β1 (10 ng/mL) | 0 | ... | 0% |

| TGF-β1 + ML-290 | 0.1 | ... | ... |

| TGF-β1 + ML-290 | 1 | ... | ... |

| TGF-β1 + ML-290 | 10 | ... | ... |

| ML-290 alone | 10 | ... | ... |

These protocols provide a robust framework for the in vitro evaluation of ML-290 and other potential anti-fibrotic compounds. The use of primary human cells and well-established fibrotic endpoints enhances the translational relevance of the findings. Further characterization can be performed using qPCR to analyze the expression of fibrotic genes such as COL1A1 and ACTA2.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. The antifibrotic effects of relaxin in human renal fibroblasts are mediated in part by inhibition of the Smad2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Relaxin: Antifibrotic Properties and Effects in Models of Disease | Clinical Medicine & Research [clinmedres.org]

Application Notes and Protocols for ML-290 in Humanized Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-290 is a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1] Notably, ML-290 does not activate the rodent ortholog of RXFP1, necessitating the use of specialized humanized mouse models for in vivo evaluation.[2][3][4] These models, in which the murine Rxfp1 gene is replaced with the human RXFP1 gene, provide a crucial platform for preclinical assessment of ML-290's therapeutic potential in a variety of disease contexts, including fibrosis and cardiovascular conditions.[2][5][6] This document provides detailed application notes and experimental protocols for the utilization of ML-290 in humanized RXFP1 mouse models.

Mechanism of Action and Signaling Pathway